N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and an ethanediamide (oxamide) linker. The ethanediamide connects the quinoline moiety to a propyl chain terminating in a 4-phenylpiperazine group. Quinoline derivatives are historically significant in medicinal chemistry, particularly as antimalarial agents (e.g., chloroquine). The ethanediamide linker provides conformational rigidity, while the 4-phenylpiperazine moiety may enhance solubility and receptor binding via its nitrogen-rich aromatic system .
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNIWHRDAJJGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized separately and then coupled with the quinoline core through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinoline and piperazine derivatives with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted quinoline and piperazine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.
Medicine
Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This compound may be investigated for similar medicinal properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The piperazine ring may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Core Structure: Benzodioxole and tetrahydroquinoline linked via ethanediamide.
- Key Differences: The QOD replaces the 2-methylquinoline with a benzodioxole and a saturated tetrahydroquinoline, reducing aromaticity.
- Functional Insight: QOD is reported as a falcipain inhibitor, suggesting the ethanediamide linker and quinoline-related structures are critical for targeting cysteine proteases in Plasmodium species .
Indole Carboxamide Derivative (ICD)
Compound: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide
- Core Structure : Indole carboxamide with a biphenyl carbonyl group.
- Key Differences: Replaces quinoline with indole, a pharmacophore common in kinase inhibitors and serotonin analogs.
- Functional Insight: ICD also inhibits falcipain, highlighting the versatility of heterocyclic cores in antimalarial design but suggesting divergent binding modes compared to quinoline-based analogs .
Piperazine-Containing Acetamide (499208-92-3)
Compound: 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
- Core Structure : Piperazine-linked acetamide with a thiophene substituent.
- Key Differences :
- The acetamide linker is shorter and less rigid than ethanediamide.
- The 4-chlorophenyl group on piperazine may enhance lipophilicity compared to the phenyl group in the target compound.
- Functional Insight: Piperazine derivatives often improve pharmacokinetic properties (e.g., solubility, bioavailability), but the absence of a quinoline core may limit antimalarial activity .
Comparative Analysis Table
Research Implications and Limitations
- Pharmacological Data Gap : While structural analogs like QOD and ICD are confirmed falcipain inhibitors, specific efficacy data (e.g., IC50 values) for the target compound are unavailable in the provided evidence.
Biological Activity
N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline moiety, which is known for its diverse biological activities, and a piperazine ring that is commonly found in various pharmacologically active compounds.
1. Receptor Binding Affinity
Research indicates that compounds containing quinoline and piperazine structures often exhibit affinity for various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These interactions can influence neurotransmitter systems, potentially leading to anxiolytic or antipsychotic effects.
2. Antioxidant Activity
Quinoline derivatives have been reported to possess antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could enhance serotonin levels in the brain, thereby alleviating depressive symptoms. The study emphasized the structural importance of the piperazine moiety for receptor binding affinity.
Case Study 2: Anti-inflammatory Effects
In another study, derivatives similar to this compound were tested for their anti-inflammatory properties using RAW 264.7 macrophages. Results indicated a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
Recent research has highlighted the following key findings regarding this compound:
- Cell Viability : The compound did not exhibit cytotoxic effects on various cell lines at therapeutic concentrations, indicating a favorable safety profile.
- In Vivo Efficacy : Preliminary studies in animal models demonstrated promising results for mood enhancement and reduced anxiety-like behaviors.
- Synergistic Effects : When combined with other known anti-inflammatory agents, enhanced efficacy was observed, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
